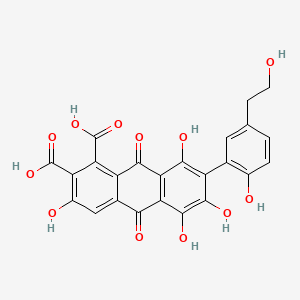

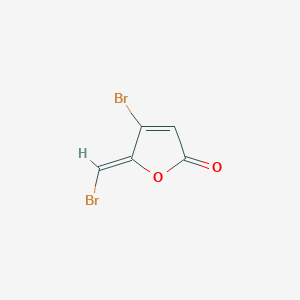

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-

Descripción general

Descripción

“2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” is a chemical compound that has been studied for its potential applications in the field of microbiology . It has been shown to restore the antibiotic susceptibility of Pseudomonas aeruginosa PAO1 persister cells at growth non-inhibitory concentrations .

Molecular Structure Analysis

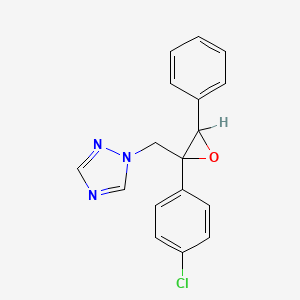

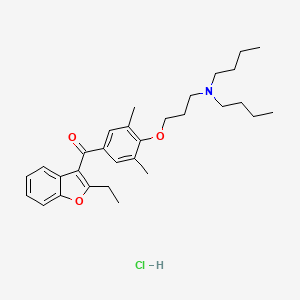

The SMILES string of “2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)-” is CCCC(O)C1=C(Br)C(OC1=O)=CBr . This can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models .Aplicaciones Científicas De Investigación

Quorum Sensing Inhibition and Biofilm Formation

Synthesis for Quorum Sensing Research : The synthesis of carbon-14 labelled "(5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone" has been developed as a potent quorum sensing inhibitor. This synthesis process has enabled detailed studies on how this compound interferes with bacterial communication systems, offering insights into potential applications for controlling bacterial populations and biofilm formation without resorting to traditional antibiotic treatments (Persson et al., 2004).

Biofilm Formation Inhibition : Research demonstrates that this furanone effectively inhibits biofilm formation and swarming motility in Escherichia coli. It disrupts bacterial communication pathways, which are crucial for biofilm development, without affecting the bacteria's growth rate. This suggests its potential as a non-toxic method to control bacterial biofilms, a significant concern in medical and industrial contexts (Ren, Sims, & Wood, 2001).

Mechanism of Action

- Quorum Sensing Disruption in Vibrio Harveyi : The compound disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR. This detailed molecular mechanism study shows the compound's ability to block quorum sensing pathways, providing a basis for its application in controlling virulence and biofilm formation in pathogenic bacteria (Defoirdt et al., 2007).

Synthetic and Chemical Research

Synthetic Applications : The compound has been used in the synthesis of various chemical structures, showcasing its versatility as a chemical intermediate. It has been involved in synthesizing inhibitors of microbial quorum sensing, indicating its broader applicability in chemical and biological research beyond its antibacterial properties (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).

Corrosion Reduction : In addition to its biological applications, the compound has shown potential in reducing corrosion caused by Desulfotomaculum orientis on mild steel. This indicates its possible use in protecting materials from microbial-induced corrosion, a significant issue in various industries (Ren & Wood, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-4-bromo-5-(bromomethylidene)furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGLBHQUHFJRJS-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CBr)OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(/C(=C/Br)/OC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(5H)-Furanone, 4-bromo-5-(bromomethylene)-, (5Z)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)

![(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B1674199.png)

![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)